molecular formula C8H10O3S B166302 Methyl p-toluenesulfonate CAS No. 80-48-8

Methyl p-toluenesulfonate

Cat. No. B166302
CAS RN: 80-48-8
M. Wt: 186.23 g/mol
InChI Key: VUQUOGPMUUJORT-UHFFFAOYSA-N
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Description

Methyl p-toluenesulfonate, also known as Methyl p-methylbenzenesulfonate, Methyl toluene-4-sulfonate, Methyl tosylate, or Methylp-tosylate, is a sulfonate ester . It is used as a methylating agent in organic synthesis and acts as a catalyst for alkyd resins . It also participates in selective 1-substitution reactions of tetrazole .


Synthesis Analysis

Methyl p-toluenesulfonate has been investigated as a film-forming additive in Li/graphite cells .


Molecular Structure Analysis

The molecular formula of Methyl p-toluenesulfonate is C8H10O3S, and its molecular weight is 186.23 . The structure includes a benzene ring with a methyl group and a sulfonate ester attached .


Chemical Reactions Analysis

Methyl p-toluenesulfonate reacts with N,N-dimethylaniline, and it participates in selective 1-substitution reactions of tetrazole . It has also been used in the sulfonylation of aromatic compounds .


Physical And Chemical Properties Analysis

Methyl p-toluenesulfonate is a solid at room temperature . It has a vapor density of 6.45 (vs air), a vapor pressure of 1 mmHg at 20 °C, and an autoignition temperature of 896 °F . Its refractive index is 1.5172 (lit.), and it has a boiling point of 144-145 °C/5 mmHg (lit.) and a melting point of 25-28 °C (lit.) . The density of Methyl p-toluenesulfonate is 1.234 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Removal of Genotoxic Impurities

Methyl p-toluenesulfonate is used in the selective scavenging of genotoxic impurities from pharmaceutical formulations. Efficient removal techniques utilizing materials like polystyrene–divinylbenzene and silica-based scavengers have been developed to eliminate this compound without affecting the active pharmaceutical ingredients (Keçili et al., 2013).

2. Synthesis of Isotopically Labeled Compounds

Methyl p-toluenesulfonate labeled with hydrogen isotopes is utilized for preparing isotopically labeled biologically active compounds. These compounds are significant in various research fields, including drug development and molecular biology (Shevchenko et al., 2009).

3. Development of Analytical Methods

The compound is also relevant in developing robust analytical methods for quantifying genotoxic alkyl sulphonate impurities in pharmaceutical substances. This application is crucial for ensuring the safety and efficacy of pharmaceutical products (Zacharis & Vastardi, 2018).

4. Anticancer and Antimalarial Agent

Research has shown that p-methoxyphenyl p-toluenesulfonate, a derivative of methyl p-toluenesulfonate, exhibits significant activity against human skin cancer cells and as an antimalarial agent (Langler et al., 2003).

5. Biodiesel Production

Methyl p-toluenesulfonate plays a role in biodiesel production. For instance, p-toluenesulfonic acid doped polyaniline, a derivative, has been developed as a catalyst for biodiesel production from waste cooking oil, indicating its potential in sustainable energy research (Niu & Kong, 2015).

6. Nonlinear Optics Research

In the field of nonlinear optics, methyl p-toluenesulfonate derivatives have been synthesized and studied for their properties, contributing to the development of materials with potential applications in optical technologies (Umezawa et al., 2005).

7. Water Treatment

Methyl p-toluenesulfonate is studied for its adsorption characteristics in water treatment processes. The compound's ability to remove hazardous chemicals from wastewater, particularly those containing benzene rings, is a significant area of research (Wu et al., 2011).

8. Chemical Synthesis

The compound is used in the Friedel–Crafts sulfonylation of aromatic compounds, highlighting its importance in organic synthesis and chemical research (Khodaei & Nazari, 2012).

Safety And Hazards

Methyl p-toluenesulfonate is harmful if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQUOGPMUUJORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4052550
Record name Methyl toluene-4-sulfonate
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, White vesicant solid; Solidifies at 24 deg C; [Hawley] White or light brown solid; mp = 28-29 deg C; [HSDB] Off-white low melting solid or clear liquid; mp = 27-28 deg C; [MSDSonline]
Record name Benzenesulfonic acid, 4-methyl-, methyl ester
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Record name Methyl p-methylbenzenesulfonate
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Boiling Point

292 °C @ 760 MM HG
Record name METHYL P-METHYLBENZENESULFONATE
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Flash Point

306 °F (152 °C) (open cup)
Record name METHYL P-METHYLBENZENESULFONATE
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Solubility

INSOL IN WATER; SLIGHTLY SOL IN PETROLEUM ETHER; SOL IN ETHER; VERY SOL IN ALCOHOL, BENZENE, CHLOROFORM
Record name METHYL P-METHYLBENZENESULFONATE
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Density

1.230 @ 25 DEG/25 °C
Record name METHYL P-METHYLBENZENESULFONATE
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Vapor Density

6.45 (AIR= 1)
Record name METHYL P-METHYLBENZENESULFONATE
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Product Name

Methyl p-toluenesulfonate

Color/Form

MONOCLINIC LEAFLETS OR PRISMS FROM ETHER-PETROLEUM ETHER, LIGHT BROWN CRYSTALS, WHITE DAMP CRYSTALS

CAS RN

80-48-8
Record name Methyl p-toluenesulfonate
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Record name Methyl p-methylbenzenesulfonate
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Record name Methyl p-toluenesulfonate
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Record name Benzenesulfonic acid, 4-methyl-, methyl ester
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Record name Methyl toluene-4-sulphonate
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Record name METHYL P-TOLUENESULFONATE
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Melting Point

28-29 °C
Record name METHYL P-METHYLBENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
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Synthesis routes and methods I

Procedure details

The methyl ester precursor of (S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate (hereinafter optionally referred to as “Compound 1 tosylate”) was used for this experiment instead of Compound 1 tosylate due to the unsuitability of the Compound 1 tosylate crystals for X-ray structure determination. Compound 1 tosylate methyl ester was prepared via an esterification of Compound 1 tosylate followed by recrystallization from isopropanol. Other experiments have established that the stereochemistry is retained in converting the methyl ester to Compound 1 tosylate.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(S)-4-[cis-2,6-dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 2.96 g of crude [trans-4-[trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methanol in 20 ml of dry pyridine is treated at 0° C. with 2.1 g of p-toluenesulfonyl chloride. The mixture is stirred at room temperature for 15 hours, then diluted with 200 ml methylene chloride and washed several times with water. The organic phase is fried over magnesium sulfate, filtered and evaporated. Chromatographic purification of the resulting crude product on silica gel with ethyl acetate/petroleum ether (vol. 1:9) gives [trans-4-]trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methyl p-toluenesulfonate.
Name
[trans-4-[trans-4-(2-(1,3-dioxolan-2-yl)ethyl)cyclohexyl]cyclohexyl]methanol
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of (R)-(8-bromo-6-fluoro-2H-chromen-2-yl)methyl-4-methylbenzenesulfonate (0.40 g, 0.97 mmol) and 2-methoxyphenylboronic acid (0.44 g, 2.9 mmol) in dioxane (10 mL) was added potassium carbonate (0.33 g, 2.4 mmol), dichlorobis(tri-o-tolylphosphine)palladium (II) (23 mg, 0.029 mmol) and water (2 mL). The reaction mixture was heated to reflux for 2 hours. The cooled reaction mixture was then partitioned between ethyl acetate (100 mL) and 2.0 M aqueous sodium hydroxide (100 mL). The organic layer was separated, washed with water (100 mL) and saturated brine (100 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Purification by flash chromatography using a solvent gradient of 0 to 20% ethyl acetate in hexane gave 0.46 g (100%) of(R)-6-fluoro-8-(2-methoxyphenyl)-2H-chromen-2-yl)methyl 4-methylbenzenesulfonate as a colorless oil. MS (ES) m/z 441.0 ([M+H]+).
Name
(R)-(8-bromo-6-fluoro-2H-chromen-2-yl)methyl-4-methylbenzenesulfonate
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
23 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of p-toluenesulfonic acid dihydrate (10 g, 0.05 mol) in methylene chloride (50 mL), quinoline (8.3 g, 0.06 mol) was added dropwise, and the mixture was reacted at room temperature for 1 hour. After completion of the reaction, the solvent was evaporated to dryness under the reduced pressure to obtain a crude product containing quinolinium p-toluenesulfonate salt. To a suspension of this crude product (5 g, 0.016 mol) in cyclohexane (50 mL), dimethyl sulfate (4.2 g, 0.033 mol) was added, and the mixture was reacted at 80° C. for 2 hours. The reaction liquid was condensed under the reduced pressure to obtain the desired product of methyl p-toluenesulfonate. Quantitative analysis by 1H-NMR showed a conversion rate of 93%.
Name
p-toluenesulfonic acid dihydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
quinolinium p-toluenesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a suspension of p-toluenesulfonic acid dihydrate (10 g, 0.05 mol) in methylene chloride (50 mL), diphenylamine (10.8 g, 0.06 mol) was added dropwise, and the mixture was reacted at room temperature for 1 hour. After completion of the reaction, the solvent was evaporated to dryness under the reduced pressure to obtain a crude product containing diphenylammonium p-toluenesulfonate salt. To a suspension of this crude product (5 g, 0.011 mol) in cyclohexane (50 mL), dimethyl sulfate (3.0 g, 0.023 mol) was added, and the mixture was reacted at 80° C. for 2 hours. The reaction liquid was condensed under the reduced pressure to obtain the desired product of methyl p-toluenesulfonate. Quantitative analysis by 1H-NMR showed a conversion rate of 63%.
Name
p-toluenesulfonic acid dihydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
diphenylammonium p-toluenesulfonate salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,130
Citations
R Kecili, J Billing, M Leeman, D Nivhede… - Separation and …, 2013 - Elsevier
… for the removal of methyl p-toluenesulfonate, a potentially … leading to 100% methyl p-toluenesulfonate removal with no loss … for the removal of methyl p-toluenesulfonate in the presence …
Number of citations: 27 www.sciencedirect.com
RA Mackay, EJ Poziomek - Journal of the American Chemical …, 1970 - ACS Publications
This paperpresents a general survey of the relationships between some macroscopic and microscopic properties of pyridiniumiodide salts in a variety of solvents. The properties …
Number of citations: 47 pubs.acs.org
A Nageswari… - Scientia …, 2011 - mdpi.com
A sensitive and simple HPLC/UV method has been developed and validated for the determination of two potential genotoxic impurities, namely methyl p-toluenesulfonate (MPTS) and …
Number of citations: 8 www.mdpi.com
MM Khodaei, E Nazari - Journal of the Iranian Chemical Society, 2012 - Springer
… Encouraged by this success; we decided to use methyl p-toluenesulfonate to react with pyridine for production of N-methylpyridinium p-toluenesulfonate (I) as a new sulfonylating …
Number of citations: 7 link.springer.com
S Hamidi, M Javanbakht, MH Mousazadeh, SS Tafreshi - Ionics, 2023 - Springer
In this study, a novel S-based compound, methyl p-toluene sulfonate (MPTS) has been investigated as film-forming additive in Li/graphite cells. According to the density functional theory …
Number of citations: 0 link.springer.com
WG Dauben, JL Chitwood - Journal of the American Chemical …, 1970 - ACS Publications
… .0]octane-l-methyl pToluenesulfonate. The rate was determined … [4.2.0]octane-l-methyl p-toluenesulfonate (analytically pure) was … of bicyclo[4.2.0]octane-l-methyl p-toluenesulfonate was …
Number of citations: 24 pubs.acs.org
RF Smith, TA Craig, TC Rosenthal… - The Journal of Organic …, 1976 - ACS Publications
… inner salt (2) with methyl p-toluenesulfonate.3 Salt 4 was recovered … with methyl p-toluenesulfonate at 120 C. The above results suggest that reaction of 1 and methyl p-toluenesulfonate …
Number of citations: 6 pubs.acs.org
JS Meek, JS Fowler - The Journal of Organic Chemistry, 1968 - ACS Publications
… The simplicity of thereaction of hard alkylating agents such as methyl sulfateand methyl p-toluenesulfonate with sodium p-toluenesulfinate to give the methyl ester in high yield com…
Number of citations: 97 pubs.acs.org
VP Shevchenko, IY Nagaev, NF Myasoedov - Radiochemistry, 2009 - Springer
… The goal of this study was to prepare [methoxy3Н]methyl p-toluenesulfonate and [methoxy-2Н]methyl p-toluenesulfonate and to demonstrate the possibility of using these reagents for …
Number of citations: 1 link.springer.com
A Sano, S Takitani - Analytical sciences, 1986 - jstage.jst.go.jp
… gave a blue fluorescence (Aex 338 nm and ).em 450 nm) after alkylation reaction with methyl p-toluenesulfonate in dilute alkaline medium and the successive condensation reaction …
Number of citations: 9 www.jstage.jst.go.jp

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